Nicergoline tartrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nicergoline tartrate is a derivative of ergot alkaloids, primarily used as a cerebral vasodilator. It is known for its ability to improve blood flow in the brain, thereby enhancing cognitive functions. This compound is commonly used in the treatment of senile dementia, migraines of vascular origin, and other cerebrovascular disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of nicergoline involves several steps:

Preparation of 10alpha-methoxyl-light ergot alcohol: This is achieved by reacting ergot alcohol in a methanol-sulfuric acid system under photocatalysis.

Industrial Production Methods: In industrial settings, nicergoline can be prepared using nanospray drying techniques. This method involves spray drying a water-ethanol solution of nicergoline using a Nano Spray Dryer Büchi B-90, resulting in spherical pure nanoparticles .

Types of Reactions:

Oxidation: Nicergoline can undergo oxidation reactions, particularly when exposed to oxidative environments.

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: Nicergoline can participate in substitution reactions, especially involving its bromine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products:

Oxidation: Oxidized derivatives of nicergoline.

Reduction: Reduced forms of nicergoline.

Substitution: Substituted nicergoline derivatives, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Nicergoline tartrate has a broad spectrum of applications in various fields:

Chemistry: Used as a model compound in studying ergot alkaloid derivatives.

Biology: Investigated for its effects on neurotransmitter functions and metabolic activity.

Medicine: Widely used in the treatment of dementia, migraines, and other cerebrovascular disorders.

Industry: Employed in the formulation of pharmaceuticals aimed at treating vascular and cognitive disorders.

Mecanismo De Acción

Nicergoline tartrate exerts its effects through several mechanisms:

Alpha1-adrenoceptor Antagonism: It inhibits postsynaptic alpha1-adrenoceptors on vascular smooth muscle, leading to vasodilation and increased arterial blood flow.

Neurotransmitter Enhancement: Enhances cholinergic and catecholaminergic neurotransmitter functions.

Platelet Aggregation Inhibition: Inhibits platelet aggregation, promoting better blood flow.

Metabolic Activity Promotion: Increases the utilization of oxygen and glucose by brain cells.

Comparación Con Compuestos Similares

Nicergoline tartrate is unique among ergot derivatives due to its specific vasodilatory and cognitive-enhancing properties. Similar compounds include:

Ergotamine: Used primarily for treating migraines, but has more pronounced vasoconstrictive effects.

Dihydroergotamine: Another ergot derivative used for migraines, with a different pharmacological profile.

Nicergoline stands out due to its balanced profile of vasodilation, cognitive enhancement, and minimal side effects compared to other ergot derivatives.

Propiedades

Número CAS |

32222-75-6 |

|---|---|

Fórmula molecular |

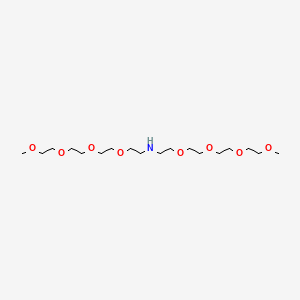

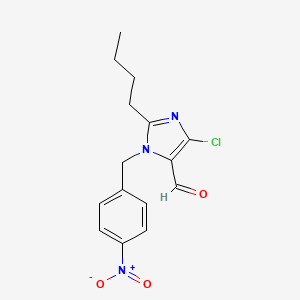

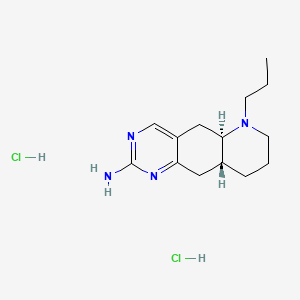

C28H32BrN3O9 |

Peso molecular |

634.5 g/mol |

Nombre IUPAC |

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C24H26BrN3O3.C4H6O6/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16;5-1(3(7)8)2(6)4(9)10/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-,21-,24+;1-,2-/m11/s1 |

Clave InChI |

HPTSPLOLRPLNPI-APQSZEFPSA-N |

SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=C[NH+]=C5)Br.C(C(C(=O)[O-])O)(C(=O)O)O |

SMILES isomérico |

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.C(C(C(=O)O)O)(C(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Adavin; Nicergoline tartrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine](/img/structure/B1678659.png)